molecular formula C7H15NO B13296210 1-(Oxan-3-yl)ethan-1-amine

1-(Oxan-3-yl)ethan-1-amine

Cat. No.: B13296210
M. Wt: 129.20 g/mol
InChI Key: VDAAJZJRNPGVNB-UHFFFAOYSA-N
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Description

1-(Oxan-3-yl)ethan-1-amine is a synthetic compound with the molecular formula C7H15NO. It is also known by its systematic name, 1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine.

Preparation Methods

The synthesis of 1-(Oxan-3-yl)ethan-1-amine typically involves the reaction of oxirane with ethanamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Oxan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxan-3-yl ethanone derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-(Oxan-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems .

Comparison with Similar Compounds

1-(Oxan-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(Tetrahydro-2H-pyran-4-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the amine group.

    1-(Oxan-2-yl)ethan-1-amine: Another structural isomer with the amine group attached to a different carbon atom in the oxane ring.

    1-(Tetrahydro-2H-pyran-3-yl)propan-1-amine: This compound has an additional carbon atom in the alkyl chain. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAAJZJRNPGVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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